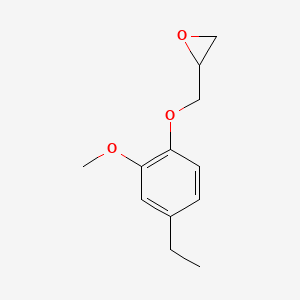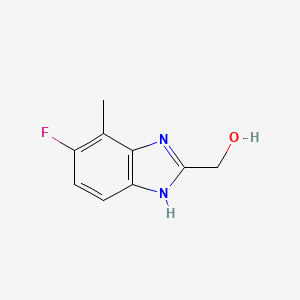![molecular formula C27H20O2 B11926255 (S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)
(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is a chiral compound with significant importance in organic chemistry. It is known for its unique stereochemistry and potential applications in various fields, including catalysis and material science. The compound features a binaphthalene core, which is a common motif in chiral ligands and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] typically involves the coupling of 2-naphthol derivatives. One common method is the asymmetric oxidative coupling of 2-naphthol using a chiral catalyst. The reaction is carried out under an oxygen atmosphere with a copper catalyst, such as copper(I) chloride, in the presence of a chiral ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of chiral materials and polymers.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The stereochemistry of the compound plays a crucial role in determining its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi-2-naphthol: A related compound with similar chiral properties.
2,2’-Dihydroxy-1,1’-binaphthalene: Another binaphthalene derivative with hydroxyl groups.
Uniqueness
(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups. This combination enhances its utility in asymmetric synthesis and catalysis, making it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C27H20O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[2-[(S)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H/t27-/m0/s1 |
InChI Key |
XBEAGNFQVIFJGE-MHZLTWQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)






![Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B11926219.png)

![6-Iodoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11926223.png)




